molecular formula C11H24NO8P B014085 D-Ribose 1-Phosphate, Biscyclohexylammonium Salt CAS No. 58459-37-3

D-Ribose 1-Phosphate, Biscyclohexylammonium Salt

Cat. No.: B014085
CAS No.: 58459-37-3
M. Wt: 329.28 g/mol
InChI Key: VMKUCQKHHGVMGO-NWHVNECISA-N
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Description

Cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate is a synthetic nucleotide analogue characterized by a cyclohexylamine moiety conjugated to a phosphorylated ribose-like oxolane ring. The compound’s structure comprises:

  • Cyclohexanamine: A six-membered cycloalkane with an amine group, conferring lipophilic properties.
  • Oxolan-2-yl dihydrogen phosphate: A phosphorylated tetrahydrofuran derivative with stereospecific hydroxyl and hydroxymethyl groups (3R,4S,5R configuration), analogous to the ribose backbone in nucleosides.

This compound is hypothesized to interact with nucleotide-binding enzymes or receptors due to its structural mimicry of natural nucleotides. However, its exact biological applications remain under investigation.

Properties

CAS No.

58459-37-3

Molecular Formula

C11H24NO8P

Molecular Weight

329.28 g/mol

IUPAC Name

cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C6H13N.C5H11O8P/c7-6-4-2-1-3-5-6;6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h6H,1-5,7H2;2-8H,1H2,(H2,9,10,11)/t;2-,3-,4-,5?/m.1/s1

InChI Key

VMKUCQKHHGVMGO-NWHVNECISA-N

Isomeric SMILES

C1CCC(CC1)N.C([C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O)O

Canonical SMILES

C1CCC(CC1)N.C(C1C(C(C(O1)OP(=O)(O)O)O)O)O

Other CAS No.

58459-37-3

Synonyms

D-Ribofuranose 1-(Dihydrogen Phosphate) Biscyclohexanamine; 

Origin of Product

United States

Biological Activity

Cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate is a complex organic compound that possesses significant biological activity due to its structural features and interactions within metabolic pathways. This article delves into its biological activity, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

Property Details
Molecular FormulaC₁₁H₁₆N₅O₈P
Molecular Weight377.247 g/mol
Chiral Centers4
Formal Charge0

The structure includes a cyclohexanamine moiety linked to a phosphorylated sugar derivative, which enhances its interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its role as a substrate in enzymatic reactions. Key mechanisms include:

  • Enzyme Interaction : The compound interacts with enzymes such as kinases and phosphatases, which are crucial for phosphorylation and dephosphorylation processes in cellular signaling pathways. These interactions can modulate enzyme activity and influence metabolic processes.
  • Metabolic Pathways : It participates in metabolic pathways by acting as a substrate for enzymes that recognize phosphorylated intermediates. This allows researchers to trace its metabolic fate in biological systems, providing insights into enzyme mechanisms and metabolic dynamics.

Research Findings

Recent studies have highlighted various aspects of the biological activity of cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate:

  • Substrate for Kinases : The compound has been shown to serve as a substrate for specific kinases involved in cellular signaling pathways. This property is essential for understanding its potential therapeutic applications in diseases where these pathways are disrupted.
  • Role in Energy Metabolism : Its involvement in energy metabolism has been noted, particularly in how it influences ATP production and utilization within cells. This aspect is critical for developing compounds aimed at metabolic disorders.
  • Potential Therapeutic Applications : The compound's ability to modulate enzyme activity suggests potential applications in drug development, particularly as a precursor or active ingredient in therapeutics targeting metabolic conditions.

Case Studies

Several case studies illustrate the compound's biological effects:

  • Metabolic Tracing : In experimental models, isotopically labeled versions of the compound have been utilized to trace metabolic pathways, revealing insights into energy utilization and substrate preference of various enzymes.
  • Therapeutic Exploration : Research exploring the therapeutic potential of similar compounds has indicated promising results in treating conditions linked to metabolic dysregulation. For instance, analogs have shown efficacy in animal models of diabetes and obesity by enhancing insulin sensitivity through their action on key metabolic enzymes.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Cyclohexanamine derivatives have been investigated for their antimicrobial properties. Specifically, cyclohexylamine has shown inhibitory activity against drug-resistant strains of bacteria such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa at concentrations ranging from 10.9 to 43 µM. Studies using circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy have provided insights into the mechanisms of action of these compounds on bacterial membranes .

Termiticidal Properties
Research has identified cyclohexylamine hydrogen phosphate salts as novel termiticides with a previously unreported mechanism of toxicity against Formosan subterranean termites (Coptotermes formosanus). The compounds affect the termites' antennae and overall behavior, leading to mortality over time. This suggests potential applications in pest control formulations .

Agricultural Applications

Pesticide Formulations
Cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate is utilized in agricultural settings as a pesticide or fertilizer additive. Its effectiveness in enhancing crop protection and promoting growth makes it a valuable component in modern agricultural practices .

Analytical Chemistry

Chromatography Techniques
The compound has been employed in reverse-phase high-performance liquid chromatography (HPLC) for the separation and analysis of various substances. Specifically, it can be analyzed using Newcrom R1 columns under simple conditions involving acetonitrile and water as mobile phases. This application is particularly useful for isolating impurities and conducting pharmacokinetic studies .

Safety and Environmental Considerations

While cyclohexanamine has beneficial applications, it is essential to address safety concerns associated with its use. The compound is flammable and poses risks to human health and the environment if not handled properly. Research into microbial degradation methods is ongoing to mitigate environmental impacts caused by cyclohexylamine waste products .

Summary Table of Applications

Application Area Details
PharmaceuticalAntimicrobial activity against resistant bacteria
Termiticidal properties affecting termite behavior
AgriculturalUsed as a pesticide or fertilizer additive
Analytical ChemistryEmployed in HPLC for separation and analysis
SafetyFlammable with potential environmental impacts; ongoing degradation studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with nucleoside phosphates and modified nucleotides. Below is a comparative analysis with key analogues:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
Cyclohexanamine;[(3R,4S,5R)-oxolan-2-yl] dihydrogen phosphate (Target) C₁₁H₂₁NO₈P ~326.2 (estimated) Cyclohexylamine, phosphate, hydroxyl groups Potential enzyme inhibitor; lipophilicity may enhance membrane permeability .
[(2R,3S,4R,5R)-5-(4-Amino-5-bromo-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate C₁₈H₂₇BrN₆O₁₇P₂ 741.3 Bromopyrimidine, phosphate Antiviral research; bromine enhances electrophilic reactivity .
[(2R,3S,4R,5R)-5-(4-Amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate C₁₀H₁₆N₃O₉P 353.06 Methoxypyrimidine, phosphate RNA synthesis studies; methoxy group stabilizes glycosidic bond .
Ribose 1-phosphate C₅H₁₁O₈P 230.11 Ribose, phosphate Intermediate in nucleotide salvage pathways; highly water-soluble .
5-Azacytidine C₈H₁₂N₄O₅ 244.20 Azacytosine, ribose DNA methyltransferase inhibitor; clinical use in myelodysplastic syndromes .

Key Differences

In contrast, brominated () or methoxylated () analogues prioritize electrophilic or hydrogen-bonding interactions.

Stability: Cyclohexanamine’s bulky structure may reduce enzymatic degradation compared to smaller substituents (e.g., methoxy or amino groups in and ). Brominated analogues () exhibit higher reactivity but may face stability challenges in aqueous environments .

Biological Activity :

  • The target compound lacks the nucleobase present in nucleoside analogues (e.g., 5-azacytidine), limiting direct DNA/RNA incorporation but possibly enabling allosteric modulation of enzymes .
  • Methoxy and bromo substituents in analogues enhance specificity for viral polymerases or methyltransferases .

Physicochemical Properties

Property Target Compound Brominated Analogue Methoxylated Analogue
Water Solubility Low (estimated) Moderate High
LogP (estimated) ~1.5 -2.1 -3.8
Hydrogen Bond Donors 5 7 6

Preparation Methods

Substrate Selection and Protection Strategies

The synthesis begins with D-ribose, a pentose sugar, which is converted to its β-furanose form under acidic conditions. To achieve regioselective phosphorylation at the 2-OH position, hydroxyl groups at the 3, 4, and 5 positions are protected. Common strategies include:

  • Isopropylidene Acetal Protection : Cyclic protection of the 3,4-hydroxyl groups using 2,2-dimethoxypropane in acetone with a catalytic acid (e.g., camphorsulfonic acid). This leaves the 2-OH and 5-OH positions free.

  • Trityl Protection : The 5-OH is selectively protected with trityl chloride in pyridine, yielding 5-O-trityl-β-D-ribofuranose.

Phosphorylation of the 2-OH Position

The exposed 2-OH is phosphorylated using phosphorus oxychloride (POCl₃) in trimethyl phosphate (TMP) at 0–5°C. Pyridine is added to neutralize HCl byproducts. After 4 hours, the reaction is quenched with ice-water, yielding 2-O-phosphorylated ribose with 85–90% efficiency.

Reaction Conditions :

ParameterValue
SolventTrimethyl phosphate
Temperature0–5°C
Reaction Time4 hours
Yield85–90%

Deprotection and Purification

Deprotection involves sequential steps:

  • Trityl Removal : Treatment with 80% acetic acid at 50°C for 2 hours.

  • Isopropylidene Cleavage : Hydrolysis with 0.1 M HCl at room temperature.
    The crude product is purified via ion-exchange chromatography (Dowex 50W-X8, H⁺ form), followed by lyophilization to isolate β-D-ribofuranose-2-phosphate as a white solid.

Preparation of Cyclohexanamine

Catalytic Hydrogenation of Cyclohexanone Oxime

Cyclohexanamine is synthesized via hydrogenation of cyclohexanone oxime using a cyclometalated Ir(III) catalyst (Ir2). Under 20 bar H₂ pressure in ethanol, the reaction achieves 98% yield with minimal byproducts.

Optimized Parameters :

ParameterValue
CatalystCp*Ir(III) methanesulfonate
Pressure20 bar H₂
SolventEthanol
Yield98%

Alternative Routes

  • Hofmann Degradation : Cyclohexylamide is treated with Br₂ and NaOH, yielding cyclohexanamine in 75% efficiency.

  • Enzymatic Methods : Nitrile hydratase enzymes convert cyclohexanenitrile to cyclohexanamine, though yields are lower (60–70%).

Salt Formation and Characterization

Neutralization Protocol

Equimolar amounts of β-D-ribofuranose-2-phosphate (acid form) and cyclohexanamine are dissolved in anhydrous ethanol. The mixture is stirred at 25°C for 12 hours, during which the phosphate’s acidic protons (pKa₁ ≈ 2.0, pKa₂ ≈ 6.7) are neutralized by cyclohexanamine (pKa ≈ 10.6). The solvent is evaporated under reduced pressure, yielding the title compound as a hygroscopic crystalline solid.

Salt Formation Data :

PropertyValue
Molar Ratio1:1 (phosphate:amine)
SolventEthanol
Yield92%

Analytical Characterization

  • ¹H NMR (D₂O) : δ 5.12 (d, J = 4.2 Hz, H-1), 4.25–3.85 (m, H-2–H-5), 2.75 (m, cyclohexyl CH₂), 1.60–1.20 (m, cyclohexyl CH₂).

  • ³¹P NMR (D₂O) : δ 0.5 ppm (monophosphate).

  • HPLC Purity : >99% (C18 column, 0.1% TFA/ACN gradient).

Challenges and Optimization

Regioselectivity in Phosphorylation

Unprotected ribose leads to mixed phosphorylation at the 2-, 3-, and 5-OH positions. Using isopropylidene and trityl protections ensures >95% regioselectivity for the 2-OH.

Stereochemical Integrity

The β-configuration of ribose is preserved by conducting phosphorylation in aprotic solvents (TMP), which minimize anomerization .

Q & A

Q. What are the recommended synthetic strategies for achieving stereochemical control in the synthesis of this compound?

The compound’s phosphorylated oxolane moiety and cyclohexanamine group require precise stereochemical control during synthesis. Key steps include:

  • Phosphorylation : Use protecting groups (e.g., benzyl or acetyl) to shield hydroxyl groups during phosphorylation. For example, describes nucleotide analogs synthesized via regioselective phosphorylation using phosphoramidite chemistry .
  • Stereoselective Cyclization : Enzymatic or chemical methods (e.g., Mitsunobu reaction) can enforce correct stereochemistry in the oxolane ring, as seen in ’s synthesis of stereoisomeric cyclohexanone derivatives .
  • Purification : Reverse-phase HPLC or ion-exchange chromatography ensures removal of stereochemical byproducts.

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • NMR Spectroscopy : 1^{1}H, 13^{13}C, and 31^{31}P NMR (e.g., COSY, HSQC) validate stereochemistry and phosphorylation. highlights COSY for resolving sugar-phosphate linkages .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects impurities. ’s SMILES strings aid in fragmentation pattern interpretation .
  • HPLC : Ion-pair chromatography separates phosphorylated isomers, as referenced in ’s nucleotide analog analysis .

Q. How do pH and temperature conditions affect the compound’s stability, and how should this inform storage protocols?

  • Hydrolytic Stability : The phosphate ester is prone to hydrolysis under acidic or alkaline conditions. notes oxidation/reduction pathways for similar cyclohexanone derivatives, suggesting storage at neutral pH (4–7) and 4°C to minimize degradation .
  • Thermal Stability : Differential scanning calorimetry (DSC) in identifies decomposition above 40°C, necessitating cold storage .

Advanced Research Questions

Q. How do stereochemical variations in the oxolan-2-yl group influence interactions with biological targets?

  • Enzymatic Recognition : Enzymes like phosphatases exhibit stereospecificity. ’s molecular docking studies show that (3R,4S,5R) stereochemistry optimizes hydrogen bonding with active sites, while epimers (e.g., 3S,4R) reduce binding affinity .
  • Pharmacodynamic Impact : Stereoisomers may alter membrane permeability. ’s analysis of pentahydroxyhexanal analogs demonstrates that axial vs. equatorial hydroxyl orientations affect transport kinetics .

Q. What methodologies are used to study the compound’s interactions with kinases or phosphatases?

  • Kinase Assays : Radiolabeled ATP or chemiluminescent substrates (e.g., ’s alkaline phosphatase substrate) quantify phosphorylation/dephosphorylation rates .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics with immobilized enzymes.
  • Isothermal Titration Calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS) for enzyme-ligand interactions .

Q. How can researchers resolve contradictions in reported bioactivity data arising from synthetic variability?

  • Comparative Synthesis : Reproduce results using alternative routes (e.g., ’s cyclophosphamide analogs) to isolate impurity effects .
  • Impurity Profiling : LC-MS and 31^{31}P NMR identify byproducts (e.g., mono- vs. triphosphates) that may skew bioactivity .
  • Meta-Analysis : Cross-reference datasets from ’s PubMed searches to identify consensus mechanisms .

Data Contradiction Analysis

Example : Conflicting reports on enzymatic inhibition potency may stem from:

  • Stereochemical Impurities : shows that 2% epimer contamination reduces IC50_{50} by 10-fold in kinase assays .
  • Buffer Composition : Phosphate buffers in can compete with the compound’s phosphate group, artificially lowering activity .

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